molecular formula C21H17BrN4O B1649430 2-(4-(8-Bromo-3-methyl-2-oxo-2,3-dihydro-1H-imidazo[4,5-c]quinolin-1-yl)phenyl)-2-methylpropanenitrile CAS No. 915019-50-0

2-(4-(8-Bromo-3-methyl-2-oxo-2,3-dihydro-1H-imidazo[4,5-c]quinolin-1-yl)phenyl)-2-methylpropanenitrile

Cat. No.: B1649430
CAS No.: 915019-50-0
M. Wt: 421.3
InChI Key: AEWUWGWDTHMGQU-UHFFFAOYSA-N
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Description

2-(4-(8-Bromo-3-methyl-2-oxo-2,3-dihydro-1H-imidazo[4,5-c]quinolin-1-yl)phenyl)-2-methylpropanenitrile is a complex organic compound characterized by its bromine and nitrogen-containing heterocyclic structure. This compound belongs to the quinoline family, which is known for its diverse biological and pharmaceutical applications.

Biochemical Analysis

Biochemical Properties

It is known that compounds with similar structures, such as imidazole derivatives, have a broad range of biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . These compounds can interact with multiple receptors, which makes them useful in the development of new therapeutic agents .

Cellular Effects

Given its structural similarity to other bioactive compounds, it is likely that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that the key step in the synthesis of similar compounds involves a Pd-catalyzed Suzuki coupling . This suggests that the compound may interact with biomolecules through binding interactions, potentially leading to enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that similar compounds can have long-term effects on cellular function in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of different dosages of 2-(4-(8-Bromo-3-methyl-2-oxo-2,3-dihydro-1H-imidazo[4,5-c]quinolin-1-yl)phenyl)-2-methylpropanenitrile in animal models have not been reported yet. Similar compounds have shown varying effects at different dosages, including threshold effects and potential toxic or adverse effects at high doses .

Metabolic Pathways

Similar compounds are known to interact with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

Similar compounds are known to interact with various transporters or binding proteins, potentially affecting their localization or accumulation .

Subcellular Localization

Similar compounds may be directed to specific compartments or organelles due to the presence of targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the construction of the quinoline core. One common approach is the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up using reactors designed to handle large volumes of reactants. The process would be optimized to maximize yield and minimize by-products. Continuous flow chemistry might be employed to enhance efficiency and control reaction conditions more precisely.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The quinoline core can be oxidized to form quinone derivatives.

  • Reduction: : Reduction reactions can lead to the formation of hydroquinoline derivatives.

  • Substitution: : Bromine atoms can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: : Nucleophilic substitution reactions can be facilitated by using strong bases or nucleophiles.

Major Products Formed

  • Oxidation: : Quinone derivatives, which are important in dye and pigment industries.

  • Reduction: : Hydroquinoline derivatives, which have applications in pharmaceuticals.

  • Substitution: : Hydroxylated or aminated derivatives, which can be used in further chemical synthesis.

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

  • Chemistry: : Used as an intermediate in the synthesis of more complex molecules.

  • Biology: : Studied for its potential biological activity, such as antimicrobial or anticancer properties.

  • Medicine: : Investigated for its therapeutic potential in treating various diseases.

  • Industry: : Employed in the development of new materials and chemical processes.

Comparison with Similar Compounds

This compound is unique due to its specific structural features, such as the presence of the bromine atom and the nitrile group. Similar compounds include other quinoline derivatives, which may lack these specific substituents. These differences can lead to variations in biological activity and chemical reactivity.

List of Similar Compounds

  • Quinoline

  • 8-Bromine Quinoline

  • 3-Methyl Quinoline

  • 2-Oxo-2,3-dihydroquinoline derivatives

Properties

IUPAC Name

2-[4-(8-bromo-3-methyl-2-oxoimidazo[4,5-c]quinolin-1-yl)phenyl]-2-methylpropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17BrN4O/c1-21(2,12-23)13-4-7-15(8-5-13)26-19-16-10-14(22)6-9-17(16)24-11-18(19)25(3)20(26)27/h4-11H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEWUWGWDTHMGQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#N)C1=CC=C(C=C1)N2C3=C4C=C(C=CC4=NC=C3N(C2=O)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17BrN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90655023
Record name 2-[4-(8-Bromo-3-methyl-2-oxo-2,3-dihydro-1H-imidazo[4,5-c]quinolin-1-yl)phenyl]-2-methylpropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90655023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

421.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

915019-50-0
Record name 2-[4-(8-Bromo-3-methyl-2-oxo-2,3-dihydro-1H-imidazo[4,5-c]quinolin-1-yl)phenyl]-2-methylpropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90655023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a solution of 3.45 g (8.47 mmol) of 2-[4-(8-bromo-2-oxo-2,3-dihydro-imidazo[4,5-c]quinolin-1-yl)-phenyl]-2-methyl-propionitrile (Example 1h), 1.8 g (12.7 mmol) of iodomethane (Fluka, Buchs, Switzerland) and 273 mg (0.847 mmol) of tetrabutylammonium bromide (Fluka, Buchs, Switzerland) in 170 ml of CH2Cl2 is added a solution of 508 mg (12.7 mmol) of NaOH (Fluka, Buchs, Switzerland) in 85 ml of H2O. The reaction mixture is stirred for 2 days and 900 mg (6.35 mmol) of iodomethane and 254 mg (6.35 mmol) of NaOH in 5 ml of H2O are added. The reaction mixture is stirred for 1 day at rt. After this time, the reaction is quenched with H2O and extracted with CH2Cl2 (2×). The organic layer is washed with brine, dried over Na2SO4, filtered and evaporated in vacuo to give the title compound as a beige solid. ES-MS: 421, 423 (M+H)+, Br pattern; analytical HPLC: tret=3.15 min (Grad 1).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-(8-Bromo-3-methyl-2-oxo-2,3-dihydro-1H-imidazo[4,5-c]quinolin-1-yl)phenyl)-2-methylpropanenitrile

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